molecular formula C36H46O2S2 B8503122 5,5'-Bis[4-(octyloxy)phenyl]-2,2'-bithiophene CAS No. 877175-35-4

5,5'-Bis[4-(octyloxy)phenyl]-2,2'-bithiophene

Cat. No.: B8503122
CAS No.: 877175-35-4
M. Wt: 574.9 g/mol
InChI Key: QITZNHQHELYSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-Bis[4-(octyloxy)phenyl]-2,2'-bithiophene is a useful research compound. Its molecular formula is C36H46O2S2 and its molecular weight is 574.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

877175-35-4

Molecular Formula

C36H46O2S2

Molecular Weight

574.9 g/mol

IUPAC Name

2-(4-octoxyphenyl)-5-[5-(4-octoxyphenyl)thiophen-2-yl]thiophene

InChI

InChI=1S/C36H46O2S2/c1-3-5-7-9-11-13-27-37-31-19-15-29(16-20-31)33-23-25-35(39-33)36-26-24-34(40-36)30-17-21-32(22-18-30)38-28-14-12-10-8-6-4-2/h15-26H,3-14,27-28H2,1-2H3

InChI Key

QITZNHQHELYSMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)OCCCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-octyloxy-phenylboronic acid (Compound 7) (12.0 g, 0.048 mol), 5,5′-dibromo-2,2′-bithiophene (Compound 8) (7.23 g, 0.022 mol), bis(triphenylphosphine) palladium (II) dichloride (0.39 g, 0.56 mmol), and potassium phosphate (15.3 g, 0.072 mol), 160 mL ethylene glycol dimethylether and 50 mL water were added. After heating for 4 hours at 70° C., the reaction mixture was cooled on an ice bath. The solids were filtered and washed with a small amount of chloroform. The solids were suspended in 600 mL water, stirred for 30 minutes, and then filtered. This washing procedure was repeated with methanol. Following two crystallizations from trifluorotoluene using decolorizing charcoal, 5,5′-di(4-octyloxy-phenyl)-2,2′-bithiophene (Compound 4) was isolated as yellow/orange crystals (10.34 g, 81%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine) palladium (II) dichloride
Quantity
0.39 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.